1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
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Description
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C20H20ClN3O2 and its molecular weight is 369.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
This compound, related closely to structures involving benzimidazole and azetidinone rings, has been studied for various biological activities. For instance, compounds with benzimidazole cores have shown significant anti-inflammatory and antimicrobial activities. Azetidinones, in particular, are synthesized through condensation reactions involving corresponding hydrazones with chloro acetyl chloride, showing potential in anti-inflammatory applications as compared with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990). Furthermore, microwave-assisted synthesis methods for nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, have expedited the creation of pharmacologically active substances, particularly showing antibacterial activity against various pathogens (Mistry & Desai, 2006).
Antifungal and Antimicrobial Applications
Imidazole analogues, sharing a core structural similarity with the compound , have been designed with potent anti-Candida activity, outperforming traditional antifungal agents in some cases (Silvestri et al., 2004). Moreover, novel benzimidazole derivatives synthesized for antimicrobial purposes have demonstrated promising results against a range of microbial strains, highlighting the potential of such compounds in fighting infectious diseases (Ansari & Lal, 2009).
Antioxidant Properties
Additionally, the structural framework of benzimidazole and azetidinones has been explored for antioxidant properties. New thiazole derivatives, with a core structural resemblance to the compound of interest, have shown significant in vitro antioxidant activity, demonstrating the potential of these compounds in mitigating oxidative stress (Jaishree et al., 2012).
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-20(2,26-15-9-7-14(21)8-10-15)19(25)24-11-13(12-24)18-22-16-5-3-4-6-17(16)23-18/h3-10,13H,11-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNWAYDOMJFPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)C2=NC3=CC=CC=C3N2)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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